2-(4-Chloro-3-methylbenzenesulfonamido)benzamide
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Overview
Description
2-(4-Chloro-3-methylbenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzamide moiety linked to a benzenesulfonamide group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(4-Chloro-3-methylbenzenesulfonamido)benzamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chloro-3-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylbenzenesulfonamido)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
2-(4-Chloro-3-methylbenzenesulfonamido)benzamide can be compared with other benzenesulfonamide derivatives, such as:
4-Chlorobenzenesulfonamide: Lacks the benzamide moiety and has different biological activities.
3-Methylbenzenesulfonamide: Similar structure but without the chloro group, leading to different reactivity and biological properties.
N-(4-Chlorophenyl)benzenesulfonamide: Contains a different substitution pattern, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-chloro-3-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-8-10(6-7-12(9)15)21(19,20)17-13-5-3-2-4-11(13)14(16)18/h2-8,17H,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKBJNNZMPYHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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